Pivaloyltaurine - 72438-01-8

Pivaloyltaurine

Catalog Number: EVT-1546186
CAS Number: 72438-01-8
Molecular Formula: C7H15NO4S
Molecular Weight: 209.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pivaloyltaurine can be synthesized from taurine through acylation processes, where the pivaloyl group is introduced. This compound falls under the broader category of amino acid derivatives, specifically modified amino acids that can exhibit unique properties compared to their parent compounds.

Synthesis Analysis

Methods of Synthesis

The synthesis of pivaloyltaurine typically involves acylation reactions, where taurine is treated with pivaloyl chloride or pivalic acid in the presence of a base. Common methods include:

  1. Acylation with Pivaloyl Chloride:
    • Taurine is reacted with pivaloyl chloride in an organic solvent such as dichloromethane.
    • A base (e.g., triethylamine) is used to neutralize the hydrogen chloride produced during the reaction.
  2. Direct Esterification:
    • Pivalic acid can be directly reacted with taurine under acidic conditions to form pivaloyltaurine.

These methods provide efficient pathways for synthesizing pivaloyltaurine, allowing for its isolation and purification through standard techniques such as recrystallization or chromatography.

Technical Details

The reaction conditions (temperature, solvent, and duration) are critical for optimizing yield and purity. Typically, maintaining an inert atmosphere (nitrogen or argon) during synthesis helps prevent side reactions.

Chemical Reactions Analysis

Reactions and Technical Details

Pivaloyltaurine can participate in various chemical reactions typical for amino acids and their derivatives:

  1. Hydrolysis: In aqueous environments, pivaloyltaurine can hydrolyze back to taurine and pivalic acid.
  2. Esterification: It can react with alcohols to form esters, which may be useful in drug formulation.
  3. Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for further modifications or conjugations with other biomolecules.

These reactions are significant for exploring its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Process and Data

The mechanism of action of pivaloyltaurine primarily revolves around its interaction with biological systems through the taurine component. Taurine itself has been shown to modulate various physiological processes, including:

  • Neurotransmission: Taurine acts as an inhibitory neurotransmitter in the central nervous system.
  • Antioxidant Activity: It helps protect cells from oxidative stress.
  • Regulation of Calcium Levels: Taurine influences calcium homeostasis, which is crucial for cellular signaling.

Pivaloylation may enhance these effects by improving the stability and bioavailability of taurine-related compounds in therapeutic contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in water due to the presence of the sulfonic acid group; moderately soluble in organic solvents.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range characteristic of similar compounds.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to hydrolysis.
  • Reactivity: Can undergo typical reactions associated with amino acids, including acylation and esterification.
Applications

Scientific Uses

Pivaloyltaurine has potential applications in various fields:

  1. Pharmaceutical Research: As a modified amino acid, it may serve as a precursor for developing novel therapeutic agents.
  2. Biochemical Studies: Its role in metabolic pathways can be investigated to understand taurine's functions better.
  3. Drug Formulation: The compound's properties may enhance drug delivery systems by improving solubility and stability.
Introduction to Pivaloyltaurine

Definition and Chemical Identity of Pivaloyltaurine

Pivaloyltaurine (chemically designated as N-(2-sulfoethyl)-2,2-dimethylpropanamide or N-pivaloyltaurine) represents a strategically modified derivative of the endogenous amino acid taurine (2-aminoethanesulfonic acid). Its molecular structure features taurine’s ethylsulfonic acid moiety coupled with a pivaloyl group (tert-butyl carbonyl, –COC(CH₃)₃) amide-linked to the nitrogen atom, replacing taurine’s primary amine [1] [8]. This structural modification confers distinct physicochemical properties critical to its biological behavior.

  • Synthesis: Pivaloyltaurine is synthesized via direct acylation of taurine using pivaloyl chloride or pivalic anhydride under Schotten-Baumann conditions or similar acylation methodologies [1] [2]. This process yields a molecule significantly more lipophilic than its parent compound.
  • Key Physicochemical Properties:
  • Lipophilicity: The incorporation of the bulky, hydrophobic pivaloyl group dramatically increases the molecule's lipophilicity compared to highly hydrophilic taurine. While specific experimental LogP values for pivaloyltaurine are scarce in the provided results, its enhanced membrane permeability, particularly across the blood-brain barrier (BBB), is a well-documented consequence of this increased lipophilicity [1].
  • Acid-Base Behavior: Pivaloyltaurine exists predominantly as a zwitterion (H₃N⁺-CH₂-CH₂-SO₃⁻) under physiological pH conditions, similar to taurine. However, the pivaloyl group replaces the proton on the nitrogen, resulting in an amide linkage rather than a protonated amine [1] [8]. The sulfonic acid group ensures strong acidity (low pKa), maintaining solubility.

Table 1: Key Chemical Characteristics of Pivaloyltaurine vs. Taurine

PropertyPivaloyltaurineTaurineSignificance
Systematic NameN-(2-Sulfoethyl)-2,2-dimethylpropanamide2-Aminoethanesulfonic acidDefines core structure.
Molecular FormulaC₇H₁₅NO₄SC₂H₇NO₃SReflects larger, more complex structure due to pivaloyl group.
Key Functional GroupsSulfonate (-SO₃⁻), Tertiary Amide (-NCOC(CH₃)₃)Sulfonate (-SO₃⁻), Primary Amine (-NH₃⁺)Amide group replaces amine, drastically altering lipophilicity and metabolism.
LipophilicityModerately increased (Estimated higher LogP)Very Low (Highly hydrophilic)Enables significantly better passive diffusion across lipid membranes (e.g., BBB).
Primary Synthesis RouteAcylation of Taurine (Pivaloyl Chloride/Anhydride)Isolation, Cysteine metabolismSynthetic accessibility for research and potential applications.

Historical Context and Discovery in Taurine Derivative Research

Research into taurine derivatives gained momentum in the mid-to-late 20th century, driven by the goal of overcoming taurine's pharmacokinetic limitations, particularly its poor penetration of the blood-brain barrier (BBB) due to high hydrophilicity and lack of specific transport saturation [1] [6] [9]. The systematic synthesis and evaluation of N-acyl taurines, including N-acetyl, N-propionyl, and N-pivaloyl derivatives, were pivotal in this endeavor.

The seminal 1985 comparative study by Kontro and colleagues marked a critical point in pivaloyltaurine's history [1]. This work systematically investigated several N-acyl taurine derivatives for central nervous system (CNS) effects in mice:

  • Synthesis & Screening: N-Acetyl, N-propionyl, and N-pivaloyl taurine were synthesized. Initial screening revealed stark differences in potency. N-Acetyltaurine and N-propionyltaurine showed negligible effects in prolonging pentobarbital-induced sleep even at doses up to 3 mmol/kg intraperitoneally (i.p.).
  • Discovery of Potency: In striking contrast, N-pivaloyltaurine demonstrated a 45-fold higher potency than taurine itself in prolonging pentobarbital sleep time. A large dose of taurine (15 mmol/kg i.p.) increased sleep time by 30%, while an equieffective dose of N-pivaloyltaurine was only ~0.33 mmol/kg [1].
  • Mechanism Insight: Crucially, this study provided early evidence that N-pivaloyltaurine's effects were not due to hydrolysis back to taurine within the body. Pretreatment with the carboxylesterase inhibitor bis-p-nitrophenyl phosphate (BNPP) failed to alter its hypothermic effects or its ability to increase striatal dopamine levels. Furthermore, even massive doses (3 x 15 mmol/kg i.p.) caused only a slight, transient rise in brain taurine levels, unaffected by BNPP [1]. This established N-pivaloyltaurine as a pharmacologically active entity in its own right.

This landmark study positioned N-pivaloyltaurine as the most promising synthetic taurine analog among those tested for studying CNS effects, primarily due to its unique combination of enhanced BBB permeability and inherent biological activity mimicking, yet potentiating, some effects of taurine.

Table 2: Key Historical Milestone in Pivaloyltaurine Research

TimeframeKey AdvancementSignificanceSource (from Results)
Mid-1980sSystematic synthesis and comparative CNS screening of N-acyl taurines (Acetyl, Propionyl, Pivaloyl).Identified N-Pivaloyltaurine as uniquely potent (45x taurine) in prolonging pentobarbital sleep; demonstrated lack of rapid hydrolysis to taurine. [1]
Ongoing ResearchRecognition as tool compound for studying CNS effects of taurine; Exploration in diverse pharmacological models (dopamine modulation, hypothermia).Cemented role as a bridge between taurine pharmacology and synthetic analog development with enhanced bioavailability. [1] [9]

Role in Bridging Taurine Pharmacology and Synthetic Analog Development

Pivaloyltaurine occupies a crucial niche in biomedical research, serving as a vital pharmacological tool that bridges the understanding of endogenous taurine functions and the potential of rationally designed synthetic analogs. Its significance lies in several key aspects:

  • Overcoming the Blood-Brain Barrier (BBB): This is arguably pivaloyltaurine's most defining contribution. Taurine itself penetrates the BBB poorly and slowly, limiting the study of its direct central effects after peripheral administration. The incorporation of the lipophilic pivaloyl moiety transforms pivaloyltaurine into a molecule capable of significantly better passive diffusion into the CNS [1]. Evidence for this comes from the stark difference in its effects based on the route of administration:
  • Intraperitoneal (i.p.) Administration: Pivaloyltaurine is more potent than taurine in depressing locomotor activity and inducing hypothermia. It is also about three times more potent than taurine in elevating striatal dopamine concentrations after i.p. injection [1].
  • Intracerebroventricular (i.c.v.) Administration: When injected directly into the brain ventricles, bypassing the BBB, taurine is clearly more potent than pivaloyltaurine in depressing locomotor activity and inducing hypothermia [1]. This reversal of potency depending on the administration route provides compelling evidence that pivaloyltaurine's superior efficacy peripherally is primarily due to its enhanced ability to reach CNS targets, not an inherently higher affinity for those targets once present.
  • Demonstrating Direct Pharmacological Activity: Pivaloyltaurine is not merely a taurine prodrug. As established in the 1985 study and subsequent research, its effects are largely independent of conversion back to taurine [1]. It exhibits intrinsic activity at targets relevant to taurine's functions, including modulation of neuronal excitability (evident in pentobarbital synergy and locomotor depression), body temperature regulation, and dopaminergic neurotransmission. This proves that structural modifications of taurine can yield analogs with inherent, and sometimes amplified, biological activity.
  • Validating the Synthetic Analog Approach: The success of pivaloyltaurine as a research tool validated the strategy of chemically modifying taurine to overcome its pharmacokinetic limitations while retaining or modifying its pharmacodynamic profile. It served as a prototype, demonstrating that lipophilic modifications (like N-acylation, particularly with bulky groups like pivaloyl) could generate CNS-active tools [1] [9]. This paved the way for the development and investigation of other taurine derivatives (e.g., acamprosate, tauromustine) for specific therapeutic applications, proving that taurine's structure could be a viable starting point for drug design [9].
  • Elucidating Taurine's Central Mechanisms: By virtue of its ability to enter the brain more readily after peripheral injection, pivaloyltaurine has been instrumental in studying the in vivo central consequences of taurine-like pharmacology. Its effects on striatal dopamine levels, for instance, provided insights into taurine's potential modulatory role in dopaminergic pathways [1]. Its behavioral effects (sedation, hypothermia) offered ways to probe taurine's neuromodulatory functions in intact animals without relying solely on direct brain injections of taurine itself.

In essence, pivaloyltaurine stands as a pioneering example within taurine research. It successfully addressed the critical challenge of BBB permeability inherent to the parent amino acid, demonstrated that synthetic analogs could possess direct and potent biological activity distinct from being mere prodrugs, and thereby provided researchers with a valuable tool to probe the central pharmacological effects of taurinergic mechanisms in vivo. Its development marked a significant step in translating the broad biological significance of taurine into tractable pharmacological research and analog design [1] [9].

Properties

CAS Number

72438-01-8

Product Name

Pivaloyltaurine

IUPAC Name

2-(2,2-dimethylpropanoylamino)ethanesulfonic acid

Molecular Formula

C7H15NO4S

Molecular Weight

209.27 g/mol

InChI

InChI=1S/C7H15NO4S/c1-7(2,3)6(9)8-4-5-13(10,11)12/h4-5H2,1-3H3,(H,8,9)(H,10,11,12)

InChI Key

LEVAVHCQONHMEN-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NCCS(=O)(=O)O

Synonyms

N-pivaloyltaurine
pivaloyltaurine

Canonical SMILES

CC(C)(C)C(=O)NCCS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.